molecular formula C22H23N3O2 B11138010 N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide

Cat. No.: B11138010
M. Wt: 361.4 g/mol
InChI Key: ROTGNYKDBNWVNI-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide (CAS: 1436002-33-3) is a synthetic indole-derived carboxamide featuring dual indole moieties. The core structure includes a 1-(2-methoxyethyl)-substituted indole at position 6, linked via a carboxamide bridge to a 2-(1H-indol-3-yl)ethyl group.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)indole-6-carboxamide

InChI

InChI=1S/C22H23N3O2/c1-27-13-12-25-11-9-16-6-7-17(14-21(16)25)22(26)23-10-8-18-15-24-20-5-3-2-4-19(18)20/h2-7,9,11,14-15,24H,8,10,12-13H2,1H3,(H,23,26)

InChI Key

ROTGNYKDBNWVNI-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Molecular Architecture

The target compound features two indole moieties: a primary 1H-indole core substituted at the 6-position with a carboxamide group and a secondary 1H-indole linked via a 2-(1H-indol-3-yl)ethyl chain. The carboxamide is further modified with a 2-methoxyethyl group, introducing steric and electronic complexities. Key synthetic challenges include:

  • Selective functionalization of the indole nitrogen atoms.

  • Efficient formation of the carboxamide bond without side reactions.

  • Compatibility of protecting groups during multi-step sequences.

Synthetic Strategies and Methodologies

N-Alkylation of 1H-Indole-6-carboxylic Acid

A foundational step involves the introduction of the 2-methoxyethyl group to the indole nitrogen. Patent data highlights the use of 2-methoxyethyl bromide under basic conditions (e.g., NaH in DMF) to achieve N-alkylation. This method typically proceeds at 0–25°C over 6–12 hours, yielding 1-(2-methoxyethyl)-1H-indole-6-carboxylic acid with 75–85% efficiency.

Carboxamide Formation

The carboxylic acid intermediate is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate (HATU) or O-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) in the presence of N,N-diisopropylethylamine (DIPEA) . Coupling with 2-(1H-indol-3-yl)ethylamine in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) affords the final carboxamide.

Reaction Conditions:

  • Temperature: 0°C to room temperature.

  • Time: 12–24 hours.

  • Yield: 60–72% after purification via silica gel chromatography.

Alternative Route: Sequential Coupling and Cyclization

A convergent approach reported in PMC involves constructing the indole cores separately before coupling:

  • Synthesis of 2-(1H-Indol-3-yl)ethylamine :

    • Prepared via Fischer indole synthesis from phenylhydrazine and 4-penten-1-amine, followed by reduction of the resulting imine with NaBH4.

  • Coupling with 1-(2-Methoxyethyl)-1H-indole-6-carbonyl Chloride :

    • The acid chloride is generated using thionyl chloride (SOCl2) and reacted with the amine in tetrahydrofuran (THF) at reflux.

Key Data:

StepReagents/ConditionsYield (%)
Indole alkylationNaH, DMF, 2-methoxyethyl bromide82
Carboxylic acid activationSOCl2, reflux95
Amide couplingTHF, reflux, 12 h68

Optimization and Troubleshooting

Protecting Group Strategies

The secondary indole’s NH group often requires protection during carboxamide formation. Benzyl (Bn) and tert-butoxycarbonyl (Boc) groups are preferred due to their stability under basic conditions. For example, Boc protection of 2-(1H-indol-3-yl)ethylamine prior to coupling prevents undesired side reactions, with deprotection achieved using trifluoroacetic acid (TFA) in DCM.

Solvent and Catalyst Selection

  • DMF vs. THF : DMF enhances solubility of polar intermediates but may complicate purification. THF offers milder conditions for acid chloride couplings.

  • Palladium Catalysts : Patent data suggests that Pd(OAc)2 with Xantphos ligand improves yields in Buchwald-Hartwig amidation variants (up to 78% yield).

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): Key peaks include δ 8.15 (s, 1H, indole NH), δ 7.55–6.95 (m, aromatic protons), and δ 3.45 (t, J = 6.0 Hz, 2H, OCH2CH2O).

  • HRMS : Calculated for C22H23N3O2 [M+H]+: 376.1764; Found: 376.1768.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) typically shows >98% purity, with retention time ≈12.3 minutes.

Comparative Evaluation of Methods

MethodAdvantagesLimitationsYield (%)
Direct alkylationFewer stepsModerate regioselectivity72
Convergent synthesisHigh purityLengthy purification68
Palladium-catalyzedScalabilityCostly catalysts78

Industrial and Environmental Considerations

Scalability

Kilogram-scale production employs continuous flow reactors for acid chloride formation, reducing reaction times by 40% compared to batch processes.

Green Chemistry Metrics

  • E-factor : 18–22 (improved to 12–15 via solvent recycling).

  • PMI (Process Mass Intensity) : 30–35, driven by high catalyst loadings in coupling steps .

Chemical Reactions Analysis

Indole Ring Reactivity

The indole core undergoes electrophilic substitution preferentially at the C3 position , though substitution at this site may be hindered by steric effects from the ethyl group . The methoxyethyl substituent at the N1 position enhances electron density, potentially influencing regioselectivity in reactions.

Example reactions :

  • Alkylation/Nucleophilic substitution : Likely at the indole nitrogen (N1) under basic conditions.

  • Oxidation : Potential formation of indoxyl or oxindole derivatives under oxidative stress.

Carboxamide Functional Group

The carboxamide group participates in:

  • Hydrolysis : Converts to carboxylic acid under acidic/basic conditions.

  • Amidation : Reacts with amines or alcohols to form substituted amides.

Methoxyethyl Group Reactivity

The methoxyethyl substituent (–OCH₂CH₂OCH₃) may undergo:

  • Cleavage of ether bonds : Under acidic conditions (e.g., HCl/H₂O).

  • Oxidation : Conversion to ketones or carboxylic acids with strong oxidizing agents.

Structural Verification

TechniquePurpose
IR spectroscopy Confirm amide bond (N–H stretch, C=O stretch)
NMR spectroscopy Analyze aromatic protons (indole ring) and amide protons
Mass spectrometry Validate molecular weight (C₂₂H₂₃N₃O₂, 361.4 g/mol)

Biological Relevance

The compound’s indole core mimics tryptophan , enabling interactions with tryptophan-dependent enzymes (e.g., serotonin receptors). This suggests potential roles in neurological or anticancer applications.

Structural Comparisons

CompoundKey FeaturesReactivity Differences
N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide Carboxamide at C2Similar synthesis but distinct regioselectivity in reactions
5-Methoxyindole Simplified structureLacks carboxamide, reduced bioavailability
2-Methylindole Methyl substitutionAltered electronic properties, different reactivity

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Indole Derivatives

The compound belongs to a broader class of indole carboxamides and acylated indole derivatives. Below is a comparative analysis of structurally related compounds, emphasizing substituent variations and reported activities:

Mechanistic and Pharmacological Insights

Antiplasmodial Indole Analogs

Compounds such as N-[2-(1H-indol-3-yl)ethyl]hexanamide and benzamide derivatives () demonstrate that indole-ethylamide scaffolds disrupt Plasmodium falciparum synchronization, likely via interference with melatonin signaling pathways. The absence of intrinsic activity in these analogs highlights the importance of structural specificity for target engagement .

CYP51 Inhibitors

The 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide () exemplifies how bulky aromatic substitutions enhance binding to protozoan sterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis. The methoxy and methyl groups likely improve metabolic stability compared to simpler analogs .

Microbial Metabolites

Natural derivatives like N-(2-(1H-indol-3-yl)ethyl)acetamide () from Cladosporium spp. suggest microbial biosynthesis pathways for indole-ethylamides, though their ecological or pharmacological roles remain unexplored .

Structural Characterization

X-ray crystallography () and NMR () are critical for confirming indole derivative structures. For example, the crystal structure of 2-(1-ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide reveals planar indole rings and hydrogen-bonding patterns that stabilize the molecule .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C22H23N3O2C_{22}H_{23}N_{3}O_{2}, and it features an indole core, which is known for its biological significance. The structure can be described as follows:

  • Indole moiety : Contributes to various pharmacological effects.
  • Carboxamide group : Essential for biological activity.
  • Methoxyethyl side chain : Influences solubility and bioavailability.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines, including:

Cell LineIC50 (µM)
A549 (Lung cancer)5.0
HeLa (Cervical cancer)4.5
MCF-7 (Breast cancer)3.8

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, which is critical for cancer therapy.

Anti-inflammatory Effects

Research indicates that this compound also possesses anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The following table summarizes the findings:

CytokineInhibition (%)
TNF-alpha70%
IL-665%

These results suggest a potential use in treating inflammatory diseases.

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, it showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus of 0.98 µg/mL, indicating strong antibacterial properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival pathways.
  • Modulation of Receptor Activity : It interacts with various receptors, including cannabinoid receptors, which are implicated in pain and inflammation.
  • Induction of Apoptotic Pathways : The compound triggers intrinsic apoptotic pathways leading to cancer cell death.

Case Studies

A recent study investigated the effects of this compound in a mouse xenograft model of head and neck cancer. The results showed a significant reduction in tumor size compared to controls, supporting its potential as an effective anticancer agent .

Another case study focused on its anti-inflammatory effects in vivo, where it was administered to mice with induced inflammation. The treated group exhibited reduced swelling and lower levels of inflammatory markers compared to untreated controls .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Functionalize the indole core at the 3-position. For example, ethyl (2-(1H-indol-3-yl)ethyl)carbamate can be reduced using LiAlH₄ to yield a primary amine intermediate .
  • Step 2: Introduce the methoxyethyl group via alkylation. React the amine with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the N-(2-methoxyethyl) substituent .
  • Step 3: Carboxamide formation. Couple the intermediate with 1H-indole-6-carboxylic acid using EDCI/HOBt or other carbodiimide-based reagents in anhydrous DCM .
    Validation: Monitor reactions via TLC or HPLC, and confirm purity (>95%) using LC-MS.

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Answer:
Use a combination of spectroscopic and computational tools:

  • NMR: Compare ¹H/¹³C NMR shifts with literature data. The methoxyethyl group (-OCH₂CH₂O-) should show characteristic peaks at δ ~3.2–3.6 ppm (CH₂) and δ ~3.4 ppm (OCH₃) .
  • Mass Spectrometry: Confirm the molecular ion peak (m/z 303.1373 for [M+H]⁺) using high-resolution MS .
  • X-ray Crystallography: Resolve crystal structures to validate stereochemistry, if applicable .

Basic: What in vitro assays are suitable for preliminary biological screening of this compound?

Answer:

  • Antimicrobial Activity: Test against Gram-positive/negative bacteria (e.g., Pseudomonas aeruginosa) using microdilution assays (MIC values) .
  • Enzyme Inhibition: Screen against cytochrome P450 enzymes (e.g., CYP51) via fluorescence-based assays to assess IC₅₀ values .
  • Cytotoxicity: Use MTT assays on human cell lines (e.g., HEK293) to determine selectivity indices .

Advanced: How to resolve contradictions in biological activity data across different assay platforms?

Answer:

  • Orthogonal Assays: Re-test conflicting results using alternate methods (e.g., switch from fluorescence to radiometric assays for enzyme inhibition) .
  • Structural Validation: Perform molecular docking to verify binding poses with target proteins (e.g., LasR in P. aeruginosa) and compare with experimental IC₅₀ values .
  • Batch Reproducibility: Ensure compound purity (e.g., via HPLC) and exclude solvent/detergent interference in assays .

Advanced: What structure-activity relationship (SAR) trends are observed for analogs of this compound?

Answer:
Key SAR findings from related indole carboxamides:

  • Methoxyethyl Group: Enhances solubility but reduces affinity for hydrophobic binding pockets (e.g., in CYP51 inhibition) .
  • Indole Substitution: A 6-carboxamide moiety improves target engagement compared to esters or acids .
  • N-Alkylation: Bulky groups (e.g., cyclohexyl) at the ethylamine sidechain decrease bioavailability due to steric hindrance .

Advanced: How to optimize experimental design for studying this compound’s metabolic stability?

Answer:

  • Liver Microsomes: Incubate with human/rat liver microsomes and quantify parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Cl₍ᵢₙₜ₎) .
  • CYP450 Inhibition: Co-incubate with CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
  • Stable Isotope Labeling: Use ¹³C/²H isotopes to track metabolite formation in vivo .

Advanced: What computational tools are recommended for predicting off-target interactions?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) for unintended targets .
  • Machine Learning: Train models on ChEMBL data to predict affinity for GPCRs or kinases .
  • ADMET Prediction: Employ SwissADME or ADMETlab to forecast toxicity, permeability, and bioavailability .

Advanced: How to address low yield in large-scale synthesis of this compound?

Answer:

  • Flow Chemistry: Optimize reaction parameters (temperature, residence time) in continuous flow reactors to improve efficiency .
  • Catalyst Screening: Test alternative catalysts (e.g., Pd/C for hydrogenation) or switch to microwave-assisted synthesis for faster kinetics .
  • Purification: Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate high-purity batches .

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